![molecular formula C18H16FN3O2S B2703189 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide CAS No. 896019-14-0](/img/structure/B2703189.png)
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide
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Description
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide is a useful research compound. Its molecular formula is C18H16FN3O2S and its molecular weight is 357.4. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Enzyme Inhibition Properties
Synthesis and Pharmacological Evaluation : A systematic effort led to the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. These compounds showed potential as antibacterial agents against both gram-negative and gram-positive bacteria and moderate inhibitors of α-chymotrypsin enzyme. Computational docking with α-chymotrypsin enzyme protein revealed significant correlation with bioactivity data, indicating these compounds could serve as a basis for developing new antibacterial and enzyme inhibition therapies (Siddiqui et al., 2014).
Crystal Structure and Biological Studies : Research on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives highlighted their structure, confirmed through spectral studies and single-crystal X-ray diffraction. The compounds displayed good antibacterial and potent antioxidant activities, particularly against Staphylococcus aureus. This study underscores the utility of these compounds in antimicrobial and antioxidant applications (Karanth et al., 2019).
Antimicrobial and Hemolytic Activity
Synthesis, Characterization, and Biological Screening : A series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide was synthesized, showcasing activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. This indicates their potential in addressing diseases related to enzyme dysfunction (Rehman et al., 2013).
Novel Oxadiazole Derivatives for Antimicrobial Activity : Novel 5-substituted-1,3,4-oxadiazol-2-thiones derivatives were synthesized, exhibiting significant antibacterial activity against Pseudomonas aeruginosa and antifungal activity against Candida albicans. These compounds' cytotoxic effects were also evaluated, offering a promising avenue for developing new antimicrobial agents with minimal side effects (Kaplancıklı et al., 2012).
Glutaminase Inhibition
Glutaminase Inhibitors for Cancer Therapy : A study on BPTES analogs, including N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide-like compounds, identified potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors could attenuate the growth of human lymphoma cells in vitro and in mouse models, suggesting their application in cancer therapy (Shukla et al., 2012).
properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-11-3-8-15(12(2)9-11)17-21-22-18(24-17)20-16(23)10-25-14-6-4-13(19)5-7-14/h3-9H,10H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNKKPYLTPCBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide |
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